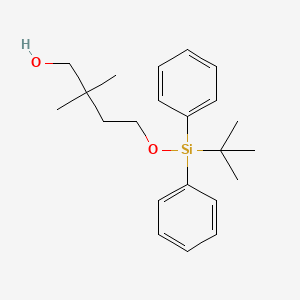

4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of silyl-protected compounds is a common strategy in organic chemistry to protect hydroxyl groups during complex synthetic sequences. Paper describes the laboratory synthesis of dimethyl-tert-butylsilyl ethers, which are stable under various conditions and can be easily removed when desired. This suggests that the synthesis of "4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol" would likely involve the protection of a hydroxyl group with a tert-butyldiphenylsilyl group to improve the stability of the molecule during subsequent reactions.

Molecular Structure Analysis

While the molecular structure of "this compound" is not directly analyzed in the papers, the general structure of silyl ethers, as mentioned in paper , indicates that the tert-butyldiphenylsilyl group would provide steric bulk and potentially influence the reactivity of the protected alcohol. The stability of these ethers to various conditions, including hydrogenolysis and mild chemical reduction, is a key feature of their molecular structure.

Chemical Reactions Analysis

The papers do not provide specific reactions for "this compound," but paper discusses the electrochemical oxidation of 4-tert-butylcatechol and its participation in Michael addition reactions. This indicates that silyl-protected alcohols might be involved in similar electrophilic addition reactions once the protecting group is removed. The stability of the silyl ether under reaction conditions would be crucial for the success of such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from the general properties of silyl ethers described in paper . These compounds are typically stable in aqueous and alcoholic solutions and resist hydrogenolysis and mild reductions. The tert-butyldiphenylsilyl group is likely to increase the hydrophobicity of the molecule and could affect its solubility in organic solvents.

Scientific Research Applications

Synthesis of Taurine Derivatives

4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol has been utilized in the synthesis of taurine derivatives. This process involves the selective silylation of 2,2-dimethylbutane-1,4-diol and further reaction with 2-chloroethanesulfonyl chloride. This method is significant for protecting sulfonic acids and is applicable to the multiparallel format for synthesizing protected derivatives of taurine (Seeberger et al., 2007).

Alkene Transfer from Zirconium to Zinc

In another study, this compound was employed in a reaction involving alkene transfer from zirconium to zinc. This process led to the production of allylic alcohols, demonstrating the compound's usefulness in synthetic organic chemistry (Wipf & Xu, 2003).

Application in Organic Syntheses

The compound has been used in various organic syntheses, including the creation of specific ketones and alcohols. Its utility in forming intermediates and final products in complex organic syntheses is notable, as evidenced by the synthesis of 3‐(S)‐[(tert‐Butyldiphenylsilyl)Oxy]‐2‐Butanone (Overman & Rishton, 2003).

Oxidation Kinetics of Methyl tert-butyl Ether (MTBE)

Research on the oxidation kinetics of methyl tert-butyl ether (MTBE) has shown that compounds like 2,2-dimethylbutane, closely related to this compound, oxidize less readily than alkanes. This study provides insights into the oxidation behavior of similar compounds (Brocard et al., 1983).

Isomerization Reactions

The compound has been used in isomerization reactions, particularly involving olefins. It plays a critical role in the formation of deconjugated compounds, demonstrating its versatility in catalytic processes (Wakamatsu et al., 2000).

Mechanism of Action

Target of Action

The compound 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol, also known as 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2,2-dimethyl-, is primarily used as a protecting group for alcohols . The primary targets of this compound are therefore the hydroxyl groups present in various organic molecules .

Mode of Action

The compound acts by attaching itself to the hydroxyl group, thereby protecting it from reactions that it might otherwise undergo . This is achieved through the formation of a silyl ether, which is stable under a variety of conditions .

Biochemical Pathways

The compound is used in the synthesis of peptides . It is involved in the formation of silyl ethers, which are used as protecting groups in organic synthesis . The downstream effects of this include the ability to carry out complex organic syntheses without unwanted reactions occurring at the protected hydroxyl groups .

Result of Action

The primary result of the action of this compound is the protection of hydroxyl groups, allowing for more complex organic syntheses to be carried out . This can lead to the creation of a wide variety of organic compounds, including peptides .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under a variety of conditions, making it suitable for use in different environments . The presence of a fluoride source can lead to the removal of the protecting group .

Future Directions

properties

IUPAC Name |

4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2Si/c1-21(2,3)25(19-12-8-6-9-13-19,20-14-10-7-11-15-20)24-17-16-22(4,5)18-23/h6-15,23H,16-18H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASDLTDKOPBSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)

![ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate](/img/structure/B2504258.png)